PKM2 activator 6

Description

BenchChem offers high-quality PKM2 activator 6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PKM2 activator 6 including the price, delivery time, and more detailed information at info@benchchem.com.

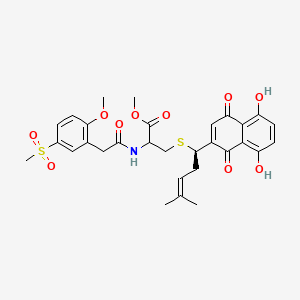

Structure

3D Structure

Properties

Molecular Formula |

C30H33NO10S2 |

|---|---|

Molecular Weight |

631.7 g/mol |

IUPAC Name |

methyl 3-[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl]sulfanyl-2-[[2-(2-methoxy-5-methylsulfonylphenyl)acetyl]amino]propanoate |

InChI |

InChI=1S/C30H33NO10S2/c1-16(2)6-11-25(19-14-23(34)27-21(32)8-9-22(33)28(27)29(19)36)42-15-20(30(37)41-4)31-26(35)13-17-12-18(43(5,38)39)7-10-24(17)40-3/h6-10,12,14,20,25,32-33H,11,13,15H2,1-5H3,(H,31,35)/t20?,25-/m1/s1 |

InChI Key |

OJMSSVCYMVVKPB-GBAXHLBXSA-N |

Isomeric SMILES |

CC(=CC[C@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)SCC(C(=O)OC)NC(=O)CC3=C(C=CC(=C3)S(=O)(=O)C)OC)C |

Canonical SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)SCC(C(=O)OC)NC(=O)CC3=C(C=CC(=C3)S(=O)(=O)C)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of PKM2 Activator 6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate kinase M2 (PKM2) is a critical regulator of cancer cell metabolism, switching between a highly active tetrameric state and a less active dimeric form. The dimeric form promotes the Warburg effect, allowing cancer cells to divert glucose metabolites for anabolic processes. Small molecule activators that stabilize the tetrameric form of PKM2 are a promising therapeutic strategy. This technical guide provides an in-depth analysis of the mechanism of action of PKM2 activator 6 (also known as Compound Z10), a dual activator of PKM2 and inhibitor of pyruvate dehydrogenase kinase 1 (PDK1). This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism and downstream effects through signaling pathway diagrams.

Introduction to PKM2 and its Role in Cancer

Pyruvate kinase is a key enzyme in glycolysis, catalyzing the final step of converting phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP. The M2 isoform, PKM2, is preferentially expressed in cancer cells and can exist in two distinct oligomeric states: a highly active tetramer and a less active dimer.[1] The equilibrium between these two forms is tightly regulated by allosteric effectors and post-translational modifications.[2] In cancer cells, the dimeric form of PKM2 is predominant, which slows down the glycolytic rate at the final step. This "bottleneck" leads to the accumulation of upstream glycolytic intermediates, which are then shunted into anabolic pathways, such as the pentose phosphate pathway, to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation.[2][3]

The dimeric PKM2 can also translocate to the nucleus and act as a transcriptional co-activator for hypoxia-inducible factor 1α (HIF-1α), further promoting metabolic reprogramming, angiogenesis, and cell proliferation.[1][3] Consequently, shifting the equilibrium towards the active tetrameric form with small molecule activators is a compelling strategy to reverse the Warburg effect and inhibit tumor growth.[4][5]

PKM2 Activator 6 (Compound Z10): A Dual-Targeting Agent

PKM2 activator 6, also referred to as Compound Z10, is a novel compound identified as a dual activator of PKM2 and an inhibitor of PDK1.[6] This dual mechanism of action makes it a particularly interesting candidate for cancer therapy, as it simultaneously targets two critical nodes in cancer metabolism.

Quantitative Data Summary

The following tables summarize the reported quantitative data for PKM2 activator 6.

| Parameter | Value | Target | Reference |

| Binding Affinity (KD) | 121 µM | PKM2 | [6] |

| Binding Affinity (KD) | 19.6 µM | PDK1 | [6] |

Table 1: Binding Affinities of PKM2 Activator 6

| Cell Line | Cancer Type | IC50 | Reference |

| DLD-1 | Colorectal Carcinoma | 10.04 µM | [6] |

| HCT-8 | Colorectal Carcinoma | 2.16 µM | [6] |

| HT-29 | Colorectal Carcinoma | 3.57 µM | [6] |

| MCF-10A | Non-tumorigenic breast | 66.39 µM | [6] |

Table 2: In Vitro Anti-proliferative Activity of PKM2 Activator 6

Core Mechanism of Action

While the precise binding site of PKM2 activator 6 on the PKM2 protein has not been explicitly detailed in the available literature, its mechanism can be inferred from the well-characterized action of other small molecule PKM2 activators.[4][5]

Allosteric Activation and Tetramer Stabilization

Small molecule activators of PKM2 typically bind to an allosteric pocket at the subunit interface of the PKM2 dimer.[4][5] This binding event induces a conformational change that promotes and stabilizes the formation of the active tetrameric state. This is distinct from the binding site of the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP).[4][5] By locking PKM2 in its active tetrameric form, PKM2 activator 6 enhances the enzyme's catalytic activity, thereby increasing the conversion of PEP to pyruvate. This reversal of the metabolic phenotype of cancer cells is a key aspect of its anti-tumor activity.

Caption: Mechanism of PKM2 activation by Activator 6.

Inhibition of PDK1

In addition to activating PKM2, Compound Z10 also inhibits PDK1.[6] PDK1 is a kinase that phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex. By inhibiting PDK1, PKM2 activator 6 leads to the activation of PDH, which in turn enhances the conversion of pyruvate to acetyl-CoA for entry into the TCA cycle. This promotes oxidative phosphorylation over aerobic glycolysis, further counteracting the Warburg effect.

Downstream Signaling and Cellular Effects

The activation of PKM2 and inhibition of PDK1 by PKM2 activator 6 trigger a cascade of downstream events that ultimately lead to the inhibition of cancer cell proliferation and induction of apoptosis.

Reversal of the Warburg Effect and Metabolic Reprogramming

By promoting the tetrameric form of PKM2, activator 6 accelerates the final step of glycolysis, reducing the pool of glycolytic intermediates available for anabolic processes.[3] The concurrent inhibition of PDK1 further shunts pyruvate into the TCA cycle, promoting a more oxidative metabolic state characteristic of normal cells. This metabolic reprogramming starves cancer cells of the building blocks necessary for rapid growth.

Inhibition of Nuclear PKM2 Functions

The stabilization of the tetrameric form of PKM2 in the cytoplasm prevents its translocation to the nucleus.[1] This abrogates the function of dimeric PKM2 as a transcriptional co-activator for HIF-1α and other pro-proliferative transcription factors.[3] The reduced expression of HIF-1α target genes further contributes to the anti-tumor effects by inhibiting glycolysis, angiogenesis, and cell survival pathways.

Induction of Apoptosis

The metabolic stress induced by PKM2 activator 6, coupled with the inhibition of pro-survival signaling pathways, ultimately leads to the induction of apoptosis in colorectal cancer cells.[6]

Caption: Downstream signaling effects of PKM2 Activator 6.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the full text of the primary publication for PKM2 activator 6 is not provided, this section outlines the general methodologies typically employed in the characterization of PKM2 activators.

In Vitro PKM2 Activity Assay

-

Principle: A lactate dehydrogenase (LDH)-coupled enzymatic assay is commonly used to measure PKM2 activity. The pyruvate produced by PKM2 is converted to lactate by LDH, a process that is coupled to the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.

-

Reagents: Recombinant human PKM2, phosphoenolpyruvate (PEP), ADP, NADH, lactate dehydrogenase (LDH), assay buffer (e.g., Tris-HCl with KCl, MgCl2, and DTT), and the test compound (PKM2 activator 6).

-

Procedure:

-

Prepare a reaction mixture containing all reagents except PEP.

-

Add the test compound at various concentrations.

-

Incubate for a specified time at a controlled temperature (e.g., 30 minutes at 25°C).

-

Initiate the reaction by adding PEP.

-

Monitor the decrease in absorbance at 340 nm over time using a plate reader.

-

Calculate the rate of reaction and determine the AC50 (half-maximal activation concentration) of the compound.

-

Cellular Proliferation Assay (e.g., MTT or SRB Assay)

-

Principle: These assays measure the number of viable cells in a culture. The MTT assay is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The SRB (sulforhodamine B) assay is based on the binding of the dye to cellular proteins.

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of PKM2 activator 6 for a specified duration (e.g., 72 hours).

-

Add the MTT or SRB reagent and incubate as per the manufacturer's protocol.

-

Solubilize the formazan crystals (for MTT) or the protein-bound dye (for SRB).

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 (half-maximal inhibitory concentration).

-

Western Blotting for Signaling Pathway Analysis

-

Principle: This technique is used to detect specific proteins in a sample.

-

Procedure:

-

Treat cells with PKM2 activator 6 for various time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies against proteins of interest (e.g., PKM2, p-Akt, HIF-1α, cleaved caspase-3).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Caption: A typical experimental workflow.

Conclusion

PKM2 activator 6 (Compound Z10) represents a promising therapeutic agent for colorectal cancer due to its dual mechanism of action. By allosterically activating PKM2 and inhibiting PDK1, it effectively reverses the Warburg effect, leading to metabolic reprogramming, inhibition of cell proliferation, and induction of apoptosis. The stabilization of the active tetrameric form of PKM2 also abrogates its pro-tumorigenic nuclear functions. Further investigation into the precise binding interactions and in vivo efficacy of this compound is warranted to advance its potential as a novel cancer therapeutic.

References

- 1. A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Posttranslational Modifications of Pyruvate Kinase M2: Tweaks that Benefit Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis [escholarship.org]

- 6. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide on the Discovery and Synthesis of PKM2 Activator 6

An advanced dual-target activator of Pyruvate Kinase M2 (PKM2) and inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1), designated as PKM2 activator 6 (also known as Compound Z10), has been identified as a promising agent in colorectal cancer therapy. This technical guide provides a comprehensive overview of its discovery, synthesis, and biological evaluation, tailored for researchers, scientists, and drug development professionals.

This novel benzenesulfonyl shikonin derivative has demonstrated significant potential in reshaping tumor metabolism by modulating key enzymes in the glucose metabolism pathway.[1] In preclinical studies involving colorectal cancer (CRC) cell lines, Compound Z10 has been shown to inhibit glycolysis, suppress cell proliferation and migration, and induce apoptosis.[1]

Quantitative Biological Activity

The biological activity of PKM2 activator 6 (Compound Z10) has been quantified through various assays, demonstrating its potency as a dual-target agent. The key quantitative data are summarized in the table below for clear comparison.

| Parameter | Value | Cell Line(s) | Description |

| IC₅₀ (DLD-1) | 10.04 µM | DLD-1 (colorectal adenocarcinoma) | Half-maximal inhibitory concentration for cell proliferation. |

| IC₅₀ (HCT-8) | 2.16 µM | HCT-8 (colorectal adenocarcinoma) | Half-maximal inhibitory concentration for cell proliferation. |

| IC₅₀ (HT-29) | 3.57 µM | HT-29 (colorectal adenocarcinoma) | Half-maximal inhibitory concentration for cell proliferation. |

| IC₅₀ (MCF-10A) | 66.39 µM | MCF-10A (non-tumorigenic breast epithelial) | Half-maximal inhibitory concentration for cell proliferation, indicating selectivity for cancer cells. |

| Kd (PKM2) | 121 µM | - | Dissociation constant for binding to Pyruvate Kinase M2. |

| Kd (PDK1) | 19.6 µM | - | Dissociation constant for binding to Pyruvate Dehydrogenase Kinase 1. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of PKM2 activator 6 and the key biological experiments cited in the primary research.

Synthesis of PKM2 Activator 6 (Compound Z10)

The synthesis of PKM2 activator 6, a benzenesulfonyl shikonin derivative, is a multi-step process that begins with the acylation of shikonin. The general procedure involves the reaction of shikonin with a substituted benzenesulfonyl chloride in the presence of a catalyst.

General Procedure for the Acylation of Shikonin:

-

A solution of shikonin (0.1 mmol) in absolute dichloromethane (CH₂Cl₂) (5 mL) is cooled to 0 °C under an argon atmosphere.

-

Dicyclohexylcarbodiimide (DCC) is added to the solution.

-

After stirring for 15 minutes, 4-dimethylaminopyridine (DMAP) is added.

-

Following an additional 15 minutes of stirring, the corresponding benzenesulfonyl chloride is added.

-

The reaction mixture is stirred for a period of 5.5 hours to 5 days, with the temperature slowly warming to room temperature.

-

Upon completion of the reaction, cyclohexane (1 mL per 0.1 mmol of shikonin) is added, and the mixture is concentrated under reduced pressure to approximately 0.5 mL per 0.1 mmol of shikonin.

-

The concentrated mixture is then filtered over silica and celite®, and the product is purified using flash column chromatography and/or repeated preparative thin-layer chromatography (PTLC) with cyclohexane/CH₂Cl₂ mixtures.

Note: The specific benzenesulfonyl chloride and precise reaction conditions for the synthesis of Compound Z10 are detailed in the primary publication by Ma Y, et al. (2023).

PKM2 Activity Assay

The activation of PKM2 by Compound Z10 is measured by monitoring the pyruvate-dependent conversion of NADH to NAD⁺ by lactate dehydrogenase (LDH).

Protocol:

-

Cells are treated with either DMSO (control) or the activator compound for a specified period (e.g., 1 hour) before the start of the assay.

-

Cells are lysed on ice using RIPA buffer containing 2 mM DTT and protease inhibitors.

-

The cell lysate is clarified by centrifugation at 21,000 × g.

-

A small volume of the supernatant (e.g., 5 μL) is used to assess pyruvate kinase activity.[1]

-

The assay mixture contains the cell lysate, phosphoenolpyruvate (PEP), ADP, NADH, and LDH in an appropriate buffer.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time to determine the rate of pyruvate production.

Cell Proliferation Assay (MTT Assay)

The effect of PKM2 activator 6 on cell proliferation is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Colorectal cancer cells (e.g., HCT-8, DLD-1, HT-29) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

The cells are then treated with various concentrations of Compound Z10 for 72 hours.

-

After the incubation period, MTT solution (0.5 mg/mL final concentration) is added to each well, and the plates are incubated at 37°C for 4 hours.

-

The supernatant is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance at 570 nm is measured using a microplate reader.[2] The percentage of cell proliferation is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis by Compound Z10 is quantified using Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry.

Protocol:

-

Cells (e.g., HCT-8) are seeded and treated with different concentrations of Compound Z10 for a specified time (e.g., 24 hours).

-

Both adherent and floating cells are collected and washed with cold PBS.

-

The cells are resuspended in 1X Annexin-binding buffer at a concentration of approximately 1 × 10⁶ cells/mL.

-

Annexin V-FITC and PI staining solutions are added to 100 µL of the cell suspension.

-

The cells are incubated at room temperature for 15 minutes in the dark.

-

After incubation, 400 µL of 1X Annexin-binding buffer is added, and the samples are analyzed by flow cytometry within one hour.[3][4]

-

The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Glycolysis Assay (Glucose Consumption and Lactate Production)

The inhibitory effect of PKM2 activator 6 on glycolysis is determined by measuring glucose consumption and lactate production in the cell culture medium.

Protocol:

-

Colorectal cancer cells are cultured in the presence of various concentrations of Compound Z10.

-

At specified time points, the cell culture medium is collected.

-

The concentration of glucose in the medium is measured using a glucose assay kit, which typically involves an enzymatic reaction coupled to a colorimetric or fluorometric readout.

-

The concentration of lactate in the medium is measured using a lactate assay kit, which is also based on an enzymatic reaction that produces a quantifiable signal.

-

The rates of glucose consumption and lactate production are calculated by comparing the concentrations in the medium of treated cells to that of untreated control cells and normalizing to the cell number.

Signaling Pathways and Mechanisms of Action

PKM2 activator 6 (Compound Z10) exerts its anti-cancer effects through a dual-targeting mechanism involving the activation of PKM2 and the inhibition of PDK1. This leads to a significant alteration in the metabolic landscape of cancer cells.

By activating PKM2, Compound Z10 promotes the formation of the highly active tetrameric form of the enzyme. This enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby increasing the glycolytic flux towards the TCA cycle and oxidative phosphorylation. This action counteracts the Warburg effect, which is characteristic of many cancer cells, where the less active dimeric form of PKM2 predominates, leading to the accumulation of glycolytic intermediates that are diverted into anabolic pathways to support cell proliferation.

Concurrently, the inhibition of PDK1 by Compound Z10 prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase (PDH) complex. An active PDH complex is crucial for converting pyruvate into acetyl-CoA, which then enters the TCA cycle. By inhibiting PDK1, Compound Z10 ensures that the pyruvate produced through enhanced PKM2 activity is efficiently utilized in mitochondrial respiration, further reversing the glycolytic phenotype of cancer cells.

The synergistic action of activating PKM2 and inhibiting PDK1 effectively shuts down the metabolic adaptations that allow for rapid cancer cell proliferation. This metabolic reprogramming ultimately leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor growth.

References

- 1. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. kumc.edu [kumc.edu]

- 4. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

An In-depth Technical Guide to PKM2 Activator 6 (Compound Z10)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate kinase M2 (PKM2) is a key enzyme in the glycolytic pathway and a critical regulator of cancer cell metabolism. In contrast to the constitutively active M1 isoform (PKM1) found in most normal differentiated tissues, PKM2 is predominantly expressed in embryonic and tumor cells. PKM2 can exist as a highly active tetramer or a less active dimer. The dimeric form is prevalent in cancer cells and diverts glucose metabolites from energy production towards anabolic processes that support cell proliferation. Consequently, the activation of PKM2, which promotes the formation of the active tetrameric state, represents a promising therapeutic strategy for cancer treatment.

This technical guide provides a comprehensive overview of PKM2 activator 6 (Compound Z10), a small molecule identified as a potent activator of PKM2 and an inhibitor of pyruvate dehydrogenase kinase 1 (PDK1).[1] We will delve into its chemical structure, biochemical and cellular activities, and the experimental methodologies used for its characterization.

Chemical Structure and Properties

PKM2 activator 6, also known as Compound Z10, is a small molecule with the following chemical structure:

Chemical Structure of PKM2 activator 6 (Compound Z10)

IUPAC Name: methyl 3-[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl]sulfanyl-2-[[2-(2-methoxy-5-methylsulfonylphenyl)acetyl]amino]propanoate

SMILES String: O=C(OC)C(CS--INVALID-LINK--=CC(C2=C1C(O)=CC=C2O)=O)C/C=C(C)\C)NC(C3=CC(S(=O)(C)=O)=CC=C3OC)=O[1]

Quantitative Data

The following tables summarize the reported quantitative data for PKM2 activator 6 (Compound Z10), including its binding affinity and inhibitory concentrations.

Table 1: Binding Affinity (Kd) of Compound Z10 [1]

| Target | Kd (μM) |

| PKM2 | 121 |

| PDK1 | 19.6 |

Table 2: In Vitro Inhibitory Activity (IC50) of Compound Z10 [1]

| Cell Line | Cell Type | IC50 (μM) |

| DLD-1 | Colorectal Carcinoma | 10.04 |

| HCT-8 | Colorectal Carcinoma | 2.16 |

| HT-29 | Colorectal Carcinoma | 3.57 |

| MCF-10A | Non-tumorigenic Breast Epithelial | 66.39 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of PKM2 activators like Compound Z10. These are representative protocols based on established methods in the field.

Pyruvate Kinase (PK) Activity Assay

This assay measures the enzymatic activity of PKM2 in the presence of an activator. A common method is a lactate dehydrogenase (LDH)-coupled assay.

Principle: The pyruvate produced by PKM2 is converted to lactate by LDH, a process that involves the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

Materials:

-

Recombinant human PKM2 protein

-

Compound Z10

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

NADH

-

Lactate dehydrogenase (LDH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.

-

Add varying concentrations of Compound Z10 to the wells of the microplate.

-

Initiate the reaction by adding recombinant PKM2 to each well.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

-

The rate of NADH consumption is proportional to the PKM2 activity.

-

Calculate the half-maximal activating concentration (AC50) by plotting the PKM2 activity against the logarithm of the Compound Z10 concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of a compound on the proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Colorectal cancer cell lines (e.g., DLD-1, HCT-8, HT-29)

-

Complete cell culture medium

-

Compound Z10

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Compound Z10 for a specified period (e.g., 48 or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the Compound Z10 concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by a compound.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Flow cytometry is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Colorectal cancer cell lines

-

Complete cell culture medium

-

Compound Z10

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with Compound Z10 for a specified time.

-

Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Signaling Pathways and Experimental Workflows

The activation of PKM2 by Compound Z10 has been shown to inhibit glycolysis and induce apoptosis in colorectal cancer cells.[1] The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for evaluating PKM2 activators.

Caption: PKM2 Activation by Compound Z10.

Caption: General Experimental Workflow.

Conclusion

PKM2 activator 6 (Compound Z10) is a promising small molecule that targets the metabolic vulnerability of cancer cells by activating PKM2 and inhibiting PDK1. Its ability to induce apoptosis and inhibit the proliferation of colorectal cancer cells highlights its therapeutic potential. This technical guide provides a foundational understanding of Compound Z10, including its chemical properties, biological activities, and the experimental approaches for its characterization. Further research is warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Dual-Modulation of Cancer Metabolism: A Technical Guide to PKM2 Activators and PDK1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolic reprogramming of cancer cells, famously characterized by the Warburg effect, presents a compelling therapeutic window. Two pivotal enzymes at the nexus of these altered metabolic pathways are Pyruvate Kinase M2 (PKM2) and Pyruvate Dehydrogenase Kinase 1 (PDK1). PKM2, a splice isoform of pyruvate kinase, is preferentially expressed in tumor cells and can switch between a highly active tetrameric state and a less active dimeric form. The dimeric state slows glycolysis, allowing for the accumulation of glycolytic intermediates that fuel anabolic processes essential for rapid cell proliferation.[1][2] Conversely, PDK1 is a key negative regulator of the pyruvate dehydrogenase complex (PDC), which links glycolysis to the tricarboxylic acid (TCA) cycle. By phosphorylating and inactivating PDC, PDK1 further promotes the glycolytic phenotype and lactate production.

Targeting either PKM2 or PDK1 individually has shown therapeutic promise. However, the simultaneous modulation of both targets—activating the tetrameric, highly active state of PKM2 to force glycolytic flux towards pyruvate production while inhibiting PDK1 to ensure the conversion of pyruvate to acetyl-CoA for entry into the TCA cycle—represents a novel and powerful strategy to reverse the Warburg effect and starve cancer cells. This technical guide provides an in-depth overview of compounds reported to possess this dual activity, detailed experimental protocols for their characterization, and a visualization of the relevant signaling pathways.

Dual-Activity Compounds: Quantitative Data

A new class of molecules, primarily derivatives of the natural product shikonin, has been identified to exhibit dual modulatory effects on PKM2 and PDK1. The following tables summarize the available quantitative data for these compounds.

| Compound | Target | Activity | Value | Cell Line / Conditions | Reference |

| PKM2 activator 6 (Z10) | PKM2 | Kd (Activation) | 121 µM | N/A (Biochemical Assay) | [3] |

| PDK1 | Kd (Inhibition) | 19.6 µM | N/A (Biochemical Assay) | [3] | |

| Proliferation | IC50 | 10.04 µM | DLD-1 (colorectal cancer) | [3] | |

| Proliferation | IC50 | 2.16 µM | HCT-8 (colorectal cancer) | [3] | |

| Proliferation | IC50 | 3.57 µM | HT-29 (colorectal cancer) | [3] | |

| Proliferation | IC50 | 66.39 µM | MCF-10A (non-tumorigenic breast epithelial) | [3] | |

| PKM2/PDK1-IN-1 (E5) | Proliferation | IC50 | 1.51 µmol/L | H1975 (EGFR-mutated NSCLC) | [4][5] |

| Shikonin (Parent Cmpd.) | Proliferation | IC50 | 4.56 µmol/L | H1975 (EGFR-mutated NSCLC) | [5] |

| Gefitinib (Control) | Proliferation | IC50 | 25.56 µmol/L | H1975 (EGFR-mutated NSCLC) | [5] |

Note on Shikonin Derivatives: While natural shikonin is reported to be a PKM2 inhibitor, specific synthetic modifications have led to derivatives like PKM2 activator 6 (Z10) that act as PKM2 activators while retaining PDK1 inhibitory activity.[1][6] In contrast, the shikonin derivative E5 (PKM2/PDK1-IN-1) is described as a dual inhibitor of both PKM2 and PDK1.[4][5] This highlights the nuanced structure-activity relationships within this chemical class.

Experimental Protocols

PKM2 Activity Assay (LDH-Coupled Spectrophotometric Method)

This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[7][8]

Materials:

-

Recombinant human PKM2 protein

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

-

Phosphoenolpyruvate (PEP) stock solution (e.g., 10 mM)

-

ADP stock solution (e.g., 10 mM)

-

NADH stock solution (e.g., 10 mM)

-

Lactate Dehydrogenase (LDH) (e.g., from rabbit muscle, ~1000 units/mL)

-

Test compound (dissolved in DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the Reaction Mixture: In each well of the 96-well plate, prepare a reaction mixture containing:

-

Assay Buffer

-

ADP (final concentration, e.g., 1 mM)

-

PEP (final concentration, e.g., 0.5 mM)

-

NADH (final concentration, e.g., 0.2 mM)

-

LDH (final concentration, e.g., 8 units/mL)

-

Recombinant PKM2 (final concentration, e.g., 10-50 ng/well)

-

-

Add Test Compound: Add the desired concentration of the test compound or DMSO (vehicle control) to the wells. The final DMSO concentration should typically not exceed 1%.

-

Initiate the Reaction: The reaction can be initiated by the addition of either PKM2 or PEP.

-

Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

-

For activators, express the activity as a percentage of the activity in the absence of the compound (vehicle control).

-

For inhibitors, calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

-

PDK1 Kinase Assay (Fluorescence Polarization-Based)

This assay measures the kinase activity of PDK1 by detecting the phosphorylation of a fluorescently labeled peptide substrate. The binding of a phospho-specific antibody to the phosphorylated peptide results in a change in fluorescence polarization (FP).[9][10]

Materials:

-

Recombinant human PDK1 protein

-

Kinase Assay Buffer: (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Fluorescently labeled PDK1 peptide substrate

-

ATP stock solution (e.g., 10 mM)

-

Anti-phospho-PDK1 substrate antibody

-

Test compound (dissolved in DMSO)

-

384-well black microplate

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare Kinase Reaction: In the wells of the microplate, add the following:

-

Kinase Assay Buffer

-

PDK1 enzyme

-

Peptide substrate

-

Test compound at various concentrations or DMSO (vehicle control).

-

-

Initiate the Reaction: Start the kinase reaction by adding ATP to a final concentration appropriate for the assay (e.g., 10-100 µM).

-

Incubate: Incubate the plate at a set temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Stop the Reaction: Terminate the reaction by adding a stop solution containing EDTA.

-

Detection: Add the anti-phospho-substrate antibody.

-

Measure FP: After a brief incubation to allow for antibody binding, measure the fluorescence polarization of each well.

-

Data Analysis:

-

The FP signal is proportional to the amount of phosphorylated substrate.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Workflows

The interplay between PKM2 and PDK1 is central to the metabolic phenotype of cancer cells. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships and a typical experimental workflow for identifying dual-modulator compounds.

Caption: Signaling pathway of PKM2 and PDK1 in cancer metabolism.

References

- 1. Shikonin and its analogs inhibit cancer cell glycolysis by targeting tumor pyruvate kinase-M2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PKM2/PDK1 dual-targeted shikonin derivatives restore the sensitivity of EGFR-mutated NSCLC cells to gefitinib by remodeling glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. astx.com [astx.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. Development of a fluorescence polarization bead-based coupled assay to target different activity/conformation states of a protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PKM2 Activator 6 in Cancer Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer cell metabolism is characterized by a profound shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. Pyruvate Kinase M2 (PKM2), a key enzyme in the glycolytic pathway, is a critical regulator of this metabolic reprogramming. In cancer cells, PKM2 typically exists in a low-activity dimeric form, which slows the final step of glycolysis and allows for the accumulation of upstream glycolytic intermediates. These intermediates are then shunted into anabolic pathways to produce the nucleotides, amino acids, and lipids necessary for rapid cell proliferation. PKM2 activators represent a promising therapeutic strategy by forcing the enzyme into its highly active tetrameric state, thereby reversing the Warburg effect and starving cancer cells of essential building blocks.

This technical guide focuses on PKM2 Activator 6 (also known as Compound Z10) , a novel dual-target agent that not only activates PKM2 but also inhibits Pyruvate Dehydrogenase Kinase 1 (PDK1). This dual mechanism provides a powerful, synergistic approach to remodeling tumor metabolism, inhibiting cancer cell proliferation, and inducing apoptosis.

Introduction to PKM2 in Cancer Metabolism

Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the generation of ATP.[1] While most normal adult tissues express the constitutively active PKM1 isoform, cancer cells and embryonic tissues predominantly express the PKM2 isoform.[2]

The unique regulatory properties of PKM2 are central to its role in cancer.[2] PKM2 can switch between two conformational states:

-

Low-Activity Dimer: This form is prevalent in cancer cells. Its reduced catalytic efficiency creates a "bottleneck" at the end of glycolysis. This is advantageous for cancer cells as it allows glycolytic intermediates to be diverted into crucial anabolic pathways like the pentose phosphate pathway (for nucleotide synthesis) and the serine biosynthesis pathway.[1] The dimeric form can also translocate to the nucleus, where it acts as a transcriptional co-activator for hypoxia-inducible factor 1α (HIF-1α), further promoting the glycolytic phenotype and angiogenesis.[1][3]

-

High-Activity Tetramer: This is the fully active form of the enzyme. Its formation is promoted by the allosteric activator fructose-1,6-bisphosphate (FBP).[1] In this state, PKM2 efficiently converts PEP to pyruvate, maximizing ATP production through the glycolytic pathway and subsequent oxidative phosphorylation.[1]

By favoring the dimeric state, cancer cells prioritize biosynthesis over energy production, fueling rapid growth and proliferation.[2] Therefore, small-molecule activators that stabilize the tetrameric form of PKM2 are being investigated as a means to force cancer cells into a metabolic state that is non-conducive to growth.[4]

References

- 1. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computer‐aided identification of a novel pyruvate kinase M2 activator compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Shikonin Derivative, PKM2 Activator 6 (Z10): A Dual-Targeting Agent for Colorectal Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, with many tumor cells relying on aerobic glycolysis, a phenomenon known as the Warburg effect. Pyruvate kinase M2 (PKM2), a key enzyme in the glycolytic pathway, has emerged as a critical regulator of this metabolic shift and a promising target for cancer therapy. Shikonin, a natural naphthoquinone, has been identified as a modulator of PKM2 activity. This technical guide focuses on a novel shikonin derivative, designated as PKM2 activator 6 (also known as compound Z10), which functions as a dual-target agent, activating PKM2 while simultaneously inhibiting pyruvate dehydrogenase kinase 1 (PDK1). This dual action presents a unique strategy to remodel tumor metabolism and induce cancer cell death, particularly in colorectal cancer (CRC).

This document provides a comprehensive overview of the available data on PKM2 activator 6, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways involved.

Data Presentation

The following tables summarize the quantitative data available for PKM2 activator 6 (Z10) and the parent compound, shikonin.

Table 1: In Vitro Anti-proliferative Activity of PKM2 Activator 6 (Z10) [1][2]

| Cell Line | Cancer Type | IC50 (μM) |

| DLD-1 | Colorectal Cancer | 10.04 |

| HCT-8 | Colorectal Cancer | 2.16 |

| HT-29 | Colorectal Cancer | 3.57 |

| MCF-10A | Non-tumorigenic Breast Epithelial | 66.39 |

Table 2: Binding Affinity of PKM2 Activator 6 (Z10) [1][2]

| Target Protein | Binding Affinity (K_d, μM) |

| PKM2 | 121 |

| PDK1 | 19.6 |

Table 3: Comparative Activity of Shikonin (as a PKM2 Inhibitor)

| Parameter | Value | Reference |

| PKM2 Inhibition (IC50) | Not explicitly quantified in most studies, but widely cited as a potent inhibitor. | [3] |

| Selectivity | Selective for PKM2 over PKM1 and PKL. | [3] |

Note: While PKM2 activator 6 (Z10) is characterized as a PKM2 activator, specific enzymatic activation constants (e.g., AC50, k_cat, V_max) are not yet publicly available in the reviewed literature. Its function as an activator is inferred from its biological effects in cellular assays.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of PKM2 activator 6 and similar compounds.

PKM2 Enzymatic Activity Assay (LDH-Coupled Method)

This assay measures the pyruvate kinase activity by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[4][5][6][7]

Materials:

-

Recombinant human PKM2 protein

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

NADH

-

Lactate dehydrogenase (LDH)

-

PKM2 activator 6 (Z10) or other test compounds

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, PEP, ADP, NADH, and LDH at their final desired concentrations.

-

Add the test compound (PKM2 activator 6) at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding recombinant PKM2 enzyme to each well.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.

-

Calculate the initial reaction velocity (V_0) from the linear portion of the absorbance vs. time curve.

-

Plot the reaction velocity against the concentration of the activator to determine the AC50 value (the concentration at which the activator elicits half-maximal activation).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[2][7][8][9][10]

Materials:

-

Colorectal cancer cells (e.g., HCT-8)

-

Cell culture medium and reagents

-

PKM2 activator 6 (Z10)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blot reagents

-

Anti-PKM2 antibody

Procedure:

-

Culture colorectal cancer cells to 80-90% confluency.

-

Treat the cells with PKM2 activator 6 at the desired concentration or with a vehicle control for a specified time.

-

Harvest and wash the cells, then resuspend them in a physiological buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of different temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant (soluble fraction) and determine the protein concentration.

-

Analyze the amount of soluble PKM2 in each sample by Western blotting using an anti-PKM2 antibody.

-

Quantify the band intensities and plot the percentage of soluble PKM2 against the temperature for both treated and untreated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Western Blotting for Apoptosis Markers

This protocol is used to detect the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and cleaved Caspase-3.[1][11][12][13]

Materials:

-

Colorectal cancer cells (e.g., HCT-8)

-

PKM2 activator 6 (Z10)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin (as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed colorectal cancer cells and treat them with various concentrations of PKM2 activator 6 for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control group.

-

Harvest the cells and lyse them in lysis buffer on ice.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, and anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin) to determine the relative changes in protein expression.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with PKM2 activator 6.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A naphthoquinone derivative, shikonin, has insulin-like actions by inhibiting both phosphatase and tensin homolog deleted on chromosome 10 and tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 6. astx.com [astx.com]

- 7. pelagobio.com [pelagobio.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Identification of a Small Compound Targeting PKM2-Regulated Signaling Using 2D Gel Electrophoresis-Based Proteome-wide CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Cellular Pathways Affected by PKM2 Activator 6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate kinase M2 (PKM2), a key enzyme in glycolysis, has emerged as a significant target in cancer therapy due to its role in tumor metabolism. In cancer cells, PKM2 typically exists in a low-activity dimeric form, which promotes the diversion of glycolytic intermediates into biosynthetic pathways necessary for rapid cell proliferation—a phenomenon known as the Warburg effect. Small molecule activators of PKM2 aim to convert the enzyme into its highly active tetrameric form, thereby reversing the Warburg effect and inhibiting tumor growth. This technical guide focuses on PKM2 activator 6, also known as Compound Z10, a novel dual-target agent that not only activates PKM2 but also inhibits pyruvate dehydrogenase kinase 1 (PDK1). This document provides a comprehensive overview of the cellular pathways affected by PKM2 activator 6, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the implicated signaling cascades.

Core Compound Activity

PKM2 activator 6 (Compound Z10) is a potent small molecule with a dual mechanism of action. It functions as an activator of Pyruvate Kinase M2 (PKM2) and an inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1). This dual activity allows it to modulate cellular metabolism at two critical junctures.

| Target | Activity | Kd (μM) |

| PKM2 | Activator | 121 |

| PDK1 | Inhibitor | 19.6 |

Table 1: Binding affinities of PKM2 activator 6 for its primary targets. Data from Ma Y, et al. (2023).[1][2]

Cellular Effects of PKM2 Activator 6

PKM2 activator 6 has been demonstrated to exert significant anti-cancer effects in colorectal cancer cell lines. Its primary cellular effects include the inhibition of glycolysis, induction of apoptosis, and suppression of cell proliferation and migration.

Inhibition of Cell Proliferation

The compound has shown potent anti-proliferative activity across various colorectal cancer cell lines.

| Cell Line | IC50 (μM) |

| HCT-8 | 2.16 |

| HT-29 | 3.57 |

| DLD-1 | 10.04 |

| MCF-10A (non-cancerous) | 66.39 |

Table 2: IC50 values of PKM2 activator 6 in different cell lines. Data from Ma Y, et al. (2023).[1][2]

Affected Cellular Pathways

The dual action of PKM2 activator 6 on PKM2 and PDK1 leads to the modulation of several critical cellular pathways that are often dysregulated in cancer.

Glycolysis and the Warburg Effect

By activating PKM2, Compound Z10 promotes the conversion of the less active dimeric form of the enzyme to its highly active tetrameric state. This enhancement of PKM2 activity accelerates the final step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate. This action counteracts the Warburg effect by directing glucose metabolites towards ATP production rather than anabolic pathways.

Simultaneously, the inhibition of PDK1 further enhances the flux through the Krebs cycle. PDK1 normally phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC), which is responsible for converting pyruvate to acetyl-CoA for entry into the Krebs cycle. By inhibiting PDK1, Compound Z10 ensures that the increased pyruvate generated from enhanced glycolysis is efficiently utilized for oxidative phosphorylation.

Apoptosis

PKM2 activator 6 has been shown to induce apoptosis in colorectal cancer cells. This pro-apoptotic effect is likely a consequence of the metabolic stress induced by the compound. By forcing cancer cells to switch from anabolic metabolism to catabolic metabolism, the activator deprives them of the necessary building blocks for survival and proliferation. Furthermore, the inhibition of PDK1 can lead to increased production of reactive oxygen species (ROS) due to enhanced oxidative phosphorylation, which can trigger the intrinsic apoptotic pathway.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. PDK1 is a critical upstream kinase that phosphorylates and activates Akt. By inhibiting PDK1, PKM2 activator 6 can directly suppress the activation of Akt and, consequently, the entire downstream mTOR signaling cascade. This inhibition leads to a reduction in protein synthesis and cell cycle progression.

HIF-1α Signaling

Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a crucial role in the adaptation of cancer cells to hypoxic conditions. It upregulates the expression of genes involved in glycolysis, angiogenesis, and cell survival. Dimeric PKM2 can translocate to the nucleus and act as a coactivator for HIF-1α. By promoting the tetrameric form of PKM2, PKM2 activator 6 can reduce the nuclear pool of dimeric PKM2, thereby inhibiting HIF-1α-mediated transcription of its target genes.

Experimental Protocols

While the primary publication on PKM2 activator 6 (Ma Y, et al. Bioorg Chem. 2023 Oct;139:106703) was not available in its entirety, the following are generalized protocols for the key experiments cited, based on standard methodologies in the field.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed colorectal cancer cells (e.g., HCT-8, HT-29, DLD-1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of PKM2 activator 6 (typically in a range from 0.1 to 100 μM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Seed cells in a 6-well plate and treat with PKM2 activator 6 at a concentration around its IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Migration Assay (Transwell Assay)

-

Cell Preparation: Starve the cells in serum-free medium for 24 hours.

-

Assay Setup: Place Transwell inserts (8 μm pore size) into a 24-well plate. Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Seed the starved cells in the upper chamber in serum-free medium containing PKM2 activator 6 at various concentrations.

-

Incubation: Incubate the plate for 24-48 hours to allow for cell migration.

-

Staining and Counting: Remove non-migrated cells from the upper surface of the insert. Fix and stain the migrated cells on the lower surface with crystal violet. Count the number of migrated cells in several random fields under a microscope.

Western Blot Analysis for Signaling Pathways

-

Cell Lysis: Treat cells with PKM2 activator 6 for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, HIF-1α, and a loading control like β-actin).

-

Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Densitometry: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

References

An In-Depth Technical Guide to PKM2 Activator 6 and the Inhibition of Glycolysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyruvate Kinase M2 (PKM2) is a critical regulator of cancer cell metabolism, playing a pivotal role in the Warburg effect. The modulation of its activity presents a promising therapeutic avenue. This technical guide provides a comprehensive overview of a novel small molecule, PKM2 activator 6 (also known as Compound Z10), a dual-target compound that functions as both a PKM2 activator and a Pyruvate Dehydrogenase Kinase 1 (PDK1) inhibitor. This document details its mechanism of action, its inhibitory effect on glycolysis, and provides relevant quantitative data and experimental protocols to facilitate further research and development.

Introduction to PKM2 in Cancer Metabolism

Cancer cells exhibit a reprogrammed metabolism characterized by a preference for aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic shift allows for the rapid production of ATP and provides the necessary building blocks for anabolic processes that support cell proliferation. Pyruvate Kinase M2 (PKM2), a splice isoform of the pyruvate kinase enzyme, is a key player in this metabolic reprogramming. PKM2 catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate.

Unlike the constitutively active PKM1 isoform found in most normal differentiated tissues, PKM2 can exist in two distinct conformational states: a highly active tetramer and a less active dimer. In cancer cells, PKM2 is predominantly in its dimeric form, which slows down the glycolytic flux, leading to an accumulation of glycolytic intermediates that are then shunted into biosynthetic pathways, such as the pentose phosphate pathway, for the production of nucleotides, lipids, and amino acids. Therefore, strategies to activate PKM2 and promote its tetrameric form are being explored to reverse the Warburg effect and inhibit tumor growth.

PKM2 Activator 6 (Compound Z10): A Dual-Target Approach

PKM2 activator 6 is a novel compound that has been identified as a potent modulator of cancer cell metabolism. It possesses a unique dual-targeting mechanism, acting as both an activator of PKM2 and an inhibitor of PDK1.

Mechanism of Action

3.1.1 PKM2 Activation:

Similar to other known PKM2 activators, PKM2 activator 6 is believed to bind to an allosteric site on the PKM2 protein, promoting the formation of the stable, highly active tetrameric conformation. This conformational change increases the enzyme's affinity for its substrate, PEP, thereby accelerating the conversion of PEP to pyruvate. This enhanced glycolytic flux at the final step is intended to reduce the pool of upstream glycolytic intermediates available for anabolic processes.

3.1.2 PDK1 Inhibition:

Concurrently, PKM2 activator 6 inhibits Pyruvate Dehydrogenase Kinase 1 (PDK1). PDK1 is a key enzyme that negatively regulates the Pyruvate Dehydrogenase (PDH) complex by phosphorylating it, which leads to its inactivation. The PDH complex is a critical gatekeeper of mitochondrial respiration, catalyzing the conversion of pyruvate to acetyl-CoA for entry into the tricarboxylic acid (TCA) cycle. By inhibiting PDK1, PKM2 activator 6 prevents the inactivation of the PDH complex, thus promoting the flux of pyruvate into the mitochondria for oxidative phosphorylation.[1][2][3] This shifts the metabolic balance away from lactate production and towards more efficient energy production via the TCA cycle.

The dual action of PKM2 activator 6—enhancing the final step of glycolysis while simultaneously promoting the entry of its product, pyruvate, into the TCA cycle—results in a potent inhibition of the Warburg effect.

The "PKM2 Paradox" and Inhibition of Glycolysis

While it may seem counterintuitive for a PKM2 "activator" to inhibit overall glycolytic flux (measured by lactate production), this phenomenon, sometimes referred to as the "PKM2 paradox," has been observed with some activators. While some activators like TEPP-46 have been reported to increase glucose consumption and lactate secretion[4][5], others, and reportedly PKM2 activator 6, lead to a decrease in lactate production.

A proposed mechanism for this involves the downstream effects of enhanced pyruvate kinase activity. Increased conversion of PEP to pyruvate can lead to an accumulation of pyruvate, which can be shunted into the TCA cycle. This, in turn, can lead to an increase in the intracellular concentration of oxaloacetate (OAA). OAA has been shown to be a competitive inhibitor of Lactate Dehydrogenase A (LDHA), the enzyme responsible for converting pyruvate to lactate.[6] Thus, by activating PKM2, these compounds can indirectly inhibit LDHA, leading to a reduction in lactate secretion and an overall inhibition of the glycolytic phenotype. The simultaneous inhibition of PDK1 by PKM2 activator 6 would further potentiate this shift away from lactate production.

Quantitative Data

The following table summarizes the available quantitative data for PKM2 activator 6.

| Parameter | Value | Target/Cell Line | Reference |

| Binding Affinity (Kd) | 121 µM | PKM2 | [7] |

| 19.6 µM | PDK1 | [7] | |

| IC50 (Anti-proliferative) | 10.04 µM | DLD-1 (colorectal) | [7] |

| 2.16 µM | HCT-8 (colorectal) | [7] | |

| 3.57 µM | HT-29 (colorectal) | [7] | |

| 66.39 µM | MCF-10A (non-tumorigenic breast) | [7] |

Signaling Pathways and Experimental Workflows

Visualizing the Mechanism of Action

Caption: The central role of PKM2 in regulating glycolytic flux.

Caption: Dual-action mechanism of PKM2 activator 6.

Caption: Workflow for assessing metabolic effects of PKM2 activator 6.

Experimental Protocols

The following are detailed, generalized protocols for key experiments relevant to the study of PKM2 activator 6.

Protocol 1: In Vitro PKM2 Activity Assay (LDH-Coupled)

This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

-

Recombinant human PKM2 protein

-

PKM2 activator 6 (and vehicle control, e.g., DMSO)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2

-

Phosphoenolpyruvate (PEP) solution

-

Adenosine diphosphate (ADP) solution

-

Lactate Dehydrogenase (LDH)

-

β-Nicotinamide adenine dinucleotide (NADH) solution

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of PKM2 activator 6 in DMSO. Serially dilute in assay buffer to desired concentrations.

-

Prepare working solutions of PEP, ADP, and NADH in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

PKM2 activator 6 at various concentrations (or vehicle control)

-

Recombinant PKM2 protein

-

NADH solution

-

LDH

-

-

Mix gently and incubate for 10 minutes at room temperature to allow the activator to bind to PKM2.

-

-

Initiate Reaction:

-

Add ADP and PEP to each well to start the reaction.

-

-

Data Acquisition:

-

Immediately place the plate in the spectrophotometer.

-

Measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at a constant temperature (e.g., 25°C or 37°C).

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Plot the reaction rate as a function of the activator concentration to determine the AC50 (the concentration of activator that elicits a half-maximal response).

-

Protocol 2: Cellular Glucose Uptake and Lactate Production Assay

This protocol measures the effect of PKM2 activator 6 on two key indicators of glycolysis in cultured cells: the consumption of glucose from the medium and the secretion of lactate into the medium.

Materials:

-

Cancer cell line of interest (e.g., DLD-1, HCT-8)

-

Complete cell culture medium

-

PKM2 activator 6 (and vehicle control)

-

Phosphate-buffered saline (PBS)

-

Glucose uptake assay kit (e.g., fluorescent 2-deoxyglucose-based)

-

Lactate production assay kit (e.g., colorimetric or fluorometric)

-

Cell lysis buffer (e.g., RIPA buffer)

-

BCA protein assay kit

-

96-well cell culture plates

-

Microplate reader (fluorescence and absorbance)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

-

Allow cells to adhere and grow overnight.

-

-

Treatment:

-

Remove the culture medium and replace it with fresh medium containing various concentrations of PKM2 activator 6 or vehicle control.

-

-

Incubation:

-

Incubate the cells for the desired time period (e.g., 24 or 48 hours).

-

-

Sample Collection:

-

At the end of the incubation period, carefully collect the culture medium from each well for the lactate and glucose assays. Store on ice.

-

Wash the cells remaining in the plate with cold PBS.

-

-

Cell Lysis:

-

Add cell lysis buffer to each well to lyse the cells.

-

Collect the cell lysates for protein quantification.

-

-

Metabolite Assays:

-

Lactate Production: Measure the lactate concentration in the collected culture medium according to the manufacturer's protocol of the lactate assay kit.

-

Glucose Uptake: Measure the remaining glucose concentration in the collected culture medium using a glucose assay kit. The amount of glucose taken up by the cells is the difference between the initial glucose concentration in the fresh medium and the measured concentration.

-

-

Protein Quantification:

-

Measure the total protein concentration in the cell lysates using a BCA assay.

-

-

Data Analysis:

-

Normalize the lactate production and glucose uptake values to the total protein content for each well to account for differences in cell number.

-

Compare the normalized values between the treated and control groups to determine the effect of PKM2 activator 6.

-

Conclusion

PKM2 activator 6 (Compound Z10) represents a promising therapeutic candidate due to its novel dual-action mechanism. By activating PKM2 and inhibiting PDK1, it effectively counteracts the Warburg effect, a hallmark of cancer metabolism. This dual targeting leads to an inhibition of glycolysis, characterized by a reduction in lactate production and a promotion of mitochondrial respiration. The data and protocols presented in this guide offer a foundational resource for researchers and drug developers interested in exploring the therapeutic potential of modulating PKM2 and PDK1 in oncology. Further investigation into the nuanced effects of this compound on various cancer types and its in vivo efficacy is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the PI3K/AKT/mTOR pathway in pancreatic cancer: is it a worthwhile endeavor? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PDK1 inhibition reduces autophagy and cell senescence through the PI3K/AKT signalling pathway in a cigarette smoke mouse emphysema model - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Compound Z10: A Dual-Target PKM2 Activator and PDK1 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Z10, a novel benzenesulfonyl derivative of shikonin, has been identified as a promising dual-target agent for cancer therapy. Foundational research has demonstrated its ability to simultaneously activate Pyruvate Kinase M2 (PKM2) and inhibit Pyruvate Dehydrogenase Kinase 1 (PDK1). This dual action effectively remodels tumor cell metabolism by promoting the less active dimeric form of PKM2 to its active tetrameric state, thereby enhancing glycolysis, while also inhibiting PDK1 to suppress the Warburg effect. Preclinical studies in colorectal cancer (CRC) models have shown that Compound Z10 inhibits cell proliferation, migration, and induces apoptosis. Furthermore, in vivo xenograft models have confirmed its anti-tumor activity, demonstrating tumor growth inhibition and induction of apoptosis with favorable toxicity profiles compared to its parent compound, shikonin. This guide provides a comprehensive overview of the foundational research on Compound Z10, including its biochemical activity, cellular effects, and detailed experimental protocols for its evaluation.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from foundational preclinical studies of Compound Z10.

Table 1: Biochemical Activity of Compound Z10

| Target | Assay Type | Value (µM) | Reference |

| PKM2 | Binding Affinity (KD) | 121 | [1] |

| PDK1 | Binding Affinity (KD) | 19.6 | [1] |

Table 2: In Vitro Cellular Proliferation Inhibition by Compound Z10

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| DLD-1 | Colorectal Carcinoma | 10.04 | [1] |

| HCT-8 | Colorectal Carcinoma | 2.16 | [1] |

| HT-29 | Colorectal Carcinoma | 3.57 | [1] |

| MCF-10A | Non-tumorigenic breast epithelial | 66.39 | [1] |

Signaling Pathways and Mechanism of Action

Compound Z10 exerts its anti-tumor effects by modulating two critical nodes in cancer cell metabolism: PKM2 and PDK1. The following diagram illustrates the proposed signaling pathway and the dual-targeting mechanism of Compound Z10.

References

Exploring the Therapeutic Potential of PKM2 Activator 6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate kinase M2 (PKM2) is a key enzyme in cancer metabolism, primarily known for its role in the Warburg effect. In tumor cells, PKM2 typically exists in a low-activity dimeric form, which promotes the diversion of glycolytic intermediates into biosynthetic pathways necessary for rapid cell proliferation. Small molecule activators that stabilize the highly active tetrameric form of PKM2 represent a promising therapeutic strategy to reverse this metabolic phenotype and inhibit tumor growth. This technical guide focuses on PKM2 activator 6 (also known as Compound Z10), a novel dual-target agent that not only activates PKM2 but also inhibits PDK1. We will delve into its mechanism of action, present its quantitative biological data, provide detailed experimental protocols for its evaluation, and visualize the relevant signaling pathways.

Introduction to PKM2 and Its Role in Cancer

Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate with the generation of ATP. The M2 isoform of this enzyme is preferentially expressed in embryonic and tumor cells. Unlike the constitutively active M1 isoform found in most adult tissues, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. In cancer cells, various signaling pathways promote the dimeric form, leading to a bottleneck in glycolysis. This metabolic shift, known as the Warburg effect, allows cancer cells to utilize glucose-derived carbons for the synthesis of nucleotides, amino acids, and lipids, thereby supporting anabolic growth.

Activation of PKM2 with small molecules forces the equilibrium towards the tetrameric state, restoring high pyruvate kinase activity. This reversal of the Warburg effect is hypothesized to deplete the biosynthetic precursors essential for cancer cell proliferation and induce metabolic stress, ultimately leading to cell death.

PKM2 Activator 6 (Compound Z10): A Dual-Target Inhibitor

PKM2 activator 6, also referred to as Compound Z10, is a novel small molecule identified as a dual-action therapeutic agent. It functions as an activator of PKM2 and an inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1).[1][2] This dual mechanism is particularly compelling as PDK1 inhibition can further enhance the metabolic shift towards oxidative phosphorylation, complementing the effects of PKM2 activation.

Mechanism of Action